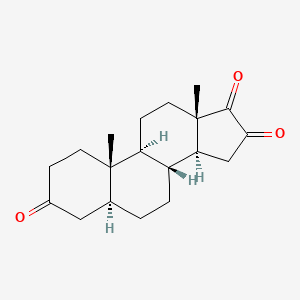
5alpha-Androstane-3,16,17-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androstane-3,16,17-trione is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is known for its role in the biosynthesis and metabolism of androgens and has some androgenic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstane-3,16,17-trione typically involves the reduction of androstenedione by 5alpha-reductase . This enzyme catalyzes the conversion of the 3-oxo-4-ene structure into 5alpha-reduced products . The reaction conditions often include the use of specific microbial strains or chemical catalysts to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods. For instance, the use of Treponema denticola, a bacterium that expresses 5alpha-reductase, has been explored for the production of this compound from phytosterols . This method offers a cost-effective and sustainable approach to large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5alpha-Androstane-3,16,17-trione undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have distinct biological activities and applications .
Aplicaciones Científicas De Investigación
5alpha-Androstane-3,16,17-trione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in androgen metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to androgen deficiency and hormonal imbalances.
Industry: Utilized in the production of performance-enhancing drugs and other steroid-based products
Mecanismo De Acción
The mechanism of action of 5alpha-Androstane-3,16,17-trione involves its interaction with androgen receptors and other molecular targets. It acts as an agonist, binding to these receptors and modulating the expression of genes involved in androgenic effects . The pathways involved include the regulation of gonadotropin secretion and the modulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Androstanedione: A closely related compound with similar androgenic activity.
5alpha-Androstane-3beta,17alpha-diol: Another metabolite of testosterone with androgenic properties.
5alpha-Androstan-3,6,17-trione: An analog used as an aromatase inhibitor.
Uniqueness
5alpha-Androstane-3,16,17-trione is unique due to its specific structure and the distinct pathways it influences. Its ability to modulate androgen receptors and its role in androgen metabolism set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16,17-trione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11,13-15H,3-10H2,1-2H3/t11-,13+,14-,15-,18-,19-/m0/s1 |
Clave InChI |
QSRRZOKHPOSKBO-FZOQZOMPSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)C4=O)C |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC(=O)C4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



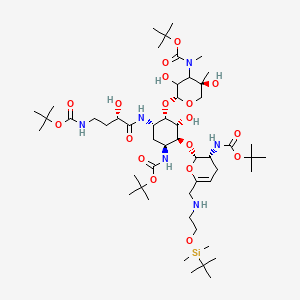
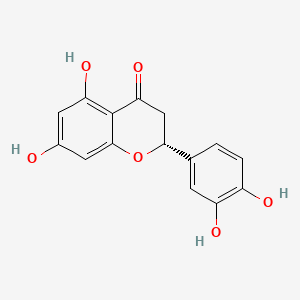
![1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B13449358.png)

![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
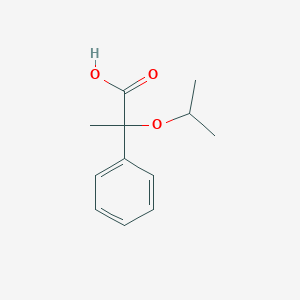
![4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B13449387.png)
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)
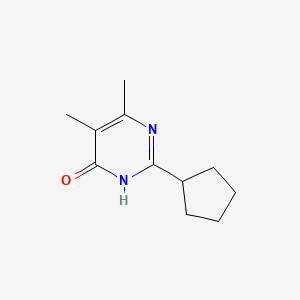

![(3R,4R)-N-Cyclohexyl-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13449412.png)
![Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)
